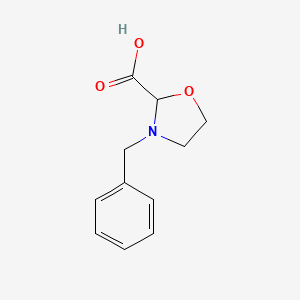

3-Benzyloxazolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1,3-oxazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)10-12(6-7-15-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGWPZSPVPARBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629320 | |

| Record name | 3-Benzyl-1,3-oxazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378223-36-0 | |

| Record name | 3-Benzyl-1,3-oxazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Transformations and Reaction Mechanisms of 3 Benzyloxazolidine 2 Carboxylic Acid Scaffolds

Ring-Opening Reactions of the Oxazolidine (B1195125) Heterocycle

The oxazolidine ring in the 3-benzyloxazolidine-2-carboxylic acid scaffold is susceptible to cleavage under various conditions, providing a pathway to highly functionalized acyclic compounds. These reactions typically proceed via nucleophilic attack at the carbonyl carbon or by hydrolytic cleavage.

Nucleophilic Attack and Subsequent Derivatization

The carbonyl group within the oxazolidine ring is a key site for nucleophilic attack. Strong nucleophiles, such as Grignard reagents, can induce ring-opening to yield tertiary carboxylic amides. nih.gov The mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent collapse of this intermediate results in the cleavage of the C-O bond of the heterocycle, furnishing the ring-opened product. nih.gov

For instance, the treatment of N-alkyl-oxazolidin-2-ones with various Grignard reagents, including allyl, benzyl (B1604629), alkyl, and phenyl magnesium halides, successfully yields tertiary carboxylic amide products. nih.gov This transformation highlights the utility of the oxazolidine ring as a precursor to complex amides, which are valuable substrates for further stereoselective reactions. nih.gov

| Nucleophile | Reagent Example | Product Type | Reference |

| Organometallic | Grignard Reagents (e.g., Allyl, Benzyl, Alkyl, Phenyl magnesium halides) | Tertiary Carboxylic Amide | nih.gov |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Amino Alcohol | libretexts.orgkhanacademy.org |

| Amines | Various primary and secondary amines | Diamine derivatives (after further steps) | nih.gov |

This table presents examples of nucleophiles that can induce the ring-opening of oxazolidine structures and the resulting product types.

Hydrolytic Cleavage Mechanisms Leading to Carboxylic Acids

The oxazolidine ring can undergo hydrolytic cleavage under either acidic or basic conditions to yield the corresponding N-benzylamino acid. Basic hydrolysis, often referred to as saponification, proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. masterorganicchemistry.com This is followed by the elimination of the leaving group to form the carboxylic acid, which is subsequently deprotonated under the basic conditions to yield the carboxylate salt. masterorganicchemistry.com Acidification during the workup is necessary to obtain the neutral carboxylic acid. masterorganicchemistry.com

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfer steps follows, leading to the formation of a good leaving group and subsequent elimination to open the ring and form the carboxylic acid. masterorganicchemistry.comlibretexts.org

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical modifications, including esterification, amidation, and reduction.

Esterification and Amidation Processes

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, most notably the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.comyoutube.com The mechanism proceeds by acid-catalyzed nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid. researchgate.netmasterorganicchemistry.com

Amidation: The direct formation of an amide from a carboxylic acid and an amine is challenging because amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.orglibretexts.org To overcome this, activating agents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate. libretexts.orglibretexts.org The carboxylic acid adds to the DCC molecule, forming a good leaving group that is subsequently displaced by the amine nucleophile. libretexts.org Other methods for direct amidation involve the use of catalysts such as those based on boron or niobium pentoxide (Nb₂O₅), which activate the carboxylic acid. mdpi.comresearchgate.net

| Reaction | Reagents/Catalysts | Key Mechanistic Feature | Product |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Protonation of carbonyl, nucleophilic attack by alcohol | Ester |

| Amidation (DCC Coupling) | Amine, Dicyclohexylcarbodiimide (DCC) | Activation of carboxylic acid by DCC | Amide |

| Catalytic Amidation | Amine, Boron-based catalysts or Nb₂O₅ | Lewis acid activation of the carbonyl group | Amide |

This table summarizes common methods for the esterification and amidation of carboxylic acids.

Reductions and Other Carboxyl Group Transformations

The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the primary alcohol. libretexts.orglibretexts.org Due to its high reactivity, the aldehyde intermediate is not isolated. libretexts.orglibretexts.org

A more chemoselective reagent for this reduction is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). khanacademy.orglibretexts.orgresearchgate.net Borane reacts more rapidly with carboxylic acids than with many other functional groups, allowing for selective reductions in complex molecules. libretexts.org

| Reducing Agent | Intermediate | Final Product | Selectivity | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | Primary Alcohol | Reduces many carbonyl-containing functional groups | libretexts.orglibretexts.orglibretexts.org |

| Borane (BH₃·THF) | Acyloxyborane intermediate | Primary Alcohol | Highly selective for carboxylic acids | khanacademy.orglibretexts.orgresearchgate.net |

This table outlines common reagents for the reduction of the carboxylic acid group and their characteristics.

Electrophilic and Nucleophilic Substitutions on the Benzyl Moiety

The benzyl group attached to the nitrogen atom of the oxazolidine ring can undergo substitution reactions, although the reactivity is influenced by the rest of the molecule.

Nucleophilic Substitution at the Benzylic Carbon: The benzylic carbon is activated towards nucleophilic substitution (S_N1 and S_N2 reactions) because the adjacent phenyl ring can stabilize both a developing positive charge in a carbocation intermediate (S_N1) and the transition state. stackexchange.com However, cleavage of the N-benzyl bond via nucleophilic substitution is not a typical reaction under standard conditions and would likely require activation of the nitrogen or the use of harsh reagents. A more common transformation involving the benzylic position is its cleavage through catalytic hydrogenation. For instance, benzyl esters can be deprotected using hydrogenolysis (H₂/Pd-C), and a similar strategy could potentially be applied to cleave the N-benzyl group. organic-chemistry.org

Cyclization and Rearrangement Reactions

Intramolecular Cyclization Pathways

While direct intramolecular cyclization of this compound to form bicyclic lactams is not extensively documented in dedicated studies, the principles of organic synthesis allow for the postulation of several viable pathways. These hypothetical routes would typically involve the activation of the carboxylic acid moiety to facilitate an intramolecular nucleophilic attack.

One potential strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, mixed anhydride, or an activated ester. Subsequent intramolecular reaction, potentially initiated by a base, could lead to the formation of a bicyclic system. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions and the nature of any substituents on the oxazolidine ring.

Another plausible approach is through a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid. This could lead to an isocyanate intermediate which might undergo intramolecular cyclization. Research on the synthesis of oxazolidin-2-ones has utilized an intramolecular ring closure of an isocyanate intermediate, suggesting the potential for similar strategies with this compound derivatives to form fused bicyclic structures. nih.gov

Furthermore, radical cyclization presents another avenue. The generation of an acyl radical from the carboxylic acid, for instance through photoredox catalysis, could initiate an intramolecular cyclization onto a suitable acceptor within the molecule, potentially leading to novel bicyclic ketones or lactams. rsc.org

The success of these intramolecular cyclizations would be influenced by several factors, including the ring size of the resulting bicyclic system and the stereochemical constraints imposed by the oxazolidine ring. The inherent rigidity of the scaffold could either favor or hinder the desired cyclization pathway.

Transformations to Other Heterocyclic Systems

The this compound scaffold can be strategically transformed into other important heterocyclic systems, such as piperidines, pyrrolidines, and lactams. These transformations often involve ring-opening of the oxazolidine core, followed by subsequent cyclization or rearrangement reactions.

Synthesis of Lactams:

A notable transformation involves the ring-opening of N-alkyloxazolidin-2-ones, which can be conceptually derived from this compound, using Grignard reagents to yield tertiary carboxylic amides. These amide intermediates can then undergo ring-closing metathesis (RCM) to form lactams of varying ring sizes. For example, the reaction of an N-benzyloxazolidinone with a suitable Grignard reagent containing a terminal alkene, followed by RCM, can provide access to six-membered lactams, which are precursors to alkaloids like (-)-coniine (B1195747) and (+)-stenusine. nih.gov

| Starting Material | Reagent | Intermediate | Product | Ref. |

| N-Benzyloxazolidin-2-one derivative | Allylmagnesium bromide | Tertiary amide with a terminal alkene | Six-membered lactam | nih.gov |

Table 1: Transformation of N-Benzyloxazolidinone to a Lactam

Synthesis of Piperidines:

The synthesis of piperidine (B6355638) derivatives can be envisioned through multi-step sequences starting from this compound. One hypothetical approach could involve the reduction of the carboxylic acid to the corresponding alcohol, followed by ring-opening and subsequent functional group manipulations to create a suitable precursor for intramolecular cyclization. General methods for piperidine synthesis often involve the cyclization of amino-aldehydes or the reduction of piperidinone intermediates. nih.gov For instance, a photochemical [2+2] intramolecular cycloaddition of dienes can lead to bicyclic piperidinones, which can be reduced to the corresponding piperidines. nih.gov While not starting from the specified oxazolidine, these methods highlight potential synthetic strategies that could be adapted.

Synthesis of Pyrrolidines:

Transformations to pyrrolidine (B122466) derivatives could proceed through rearrangement or degradation of the oxazolidine ring. For example, treatment of serine-derived oxazolidines with certain reagents can induce ring transformations. While specific examples starting from this compound are not prevalent, the general reactivity of the oxazolidine ring suggests that under appropriate conditions, ring contraction or rearrangement could lead to substituted pyrrolidines.

Rearrangement Reactions:

Rearrangement reactions, such as the Smiles rearrangement, have been observed in related systems. For instance, various morpholinylbenzoic acid derivatives undergo a nitrogen-oxygen Smiles rearrangement, which proceeds through an oxazolidine transition state. nih.gov This suggests that the oxazolidine ring in this compound derivatives could potentially participate in similar rearrangements to furnish different heterocyclic scaffolds. Other rearrangements like the Pinacol, Favorskii, or Wolff rearrangements are powerful tools for ring expansion and contraction and could potentially be applied to derivatives of this compound to generate diverse heterocyclic structures. libretexts.org

| Heterocycle | General Synthetic Strategy | Potential Precursor from this compound | Ref. |

| Piperidine | Intramolecular cyclization of amino-aldehydes | Alcohol derivative from reduction of the carboxylic acid | nih.gov |

| Pyrrolidine | Ring rearrangement/contraction | This compound derivative | - |

| Lactam (6-membered) | Ring-closing metathesis of an unsaturated amide | Tertiary amide from ring-opening with a Grignard reagent | nih.gov |

Table 2: Potential Transformations to Other Heterocyclic Systems

Stereoselective Synthesis and Chiral Applications of 3 Benzyloxazolidine 2 Carboxylic Acid Derivatives

Application as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. The efficacy of 3-benzyloxazolidine-2-carboxylic acid derivatives lies in the predictable stereochemical bias they impart across a range of reactions, stemming from the steric influence of the benzyl (B1604629) group.

One of the most powerful applications of N-acylated 3-benzyloxazolidine-2-one auxiliaries is in the diastereoselective alkylation of enolates. The process begins with the acylation of the oxazolidinone nitrogen. Subsequent deprotonation of the α-carbon of the acyl group with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), selectively generates a (Z)-enolate. The rigid conformation of the chiral auxiliary, with the bulky benzyl group blocking one face of the enolate, forces an incoming electrophile to approach from the less sterically hindered face.

This directed attack results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Activated electrophiles, including benzylic and allylic halides, are particularly effective substrates for this reaction. The resulting products are diastereomers, which allows for their ratio to be determined by standard NMR or achiral chromatography and facilitates their separation if the selectivity is not perfect.

| Electrophile | Base | Conditions | Diastereomeric Ratio (d.r.) | Reference |

| Allyl Iodide | LDA | THF, -78 °C | 98:2 | mdpi.com |

| Benzyl Bromide | LDA | THF, -78 °C | >95:5 | nih.gov |

| tert-Butyl Bromide | Zr-enolate, Lewis Acid | Toluene (B28343) | >95:5 | snnu.edu.cn |

This table is interactive and represents typical results for diastereoselective alkylation reactions using oxazolidinone auxiliaries.

The chiral scaffold of 3-benzyloxazolidine (B84538) derivatives can influence the stereochemical outcome of reactions on functionalities within the attached acyl group. For instance, in an N-acyl derivative containing a carbon-carbon double bond (an unsaturated acid derivative), the chiral auxiliary can direct the facial selectivity of an epoxidation reaction. Early studies demonstrated that hydrogen bonding between a reagent like m-CPBA and a nearby allylic alcohol directs the epoxidation to the syn-face. wikipedia.org This principle of substrate-directivity can be applied to systems containing the oxazolidine (B1195125) auxiliary.

Furthermore, these auxiliaries are pivotal in the stereocontrolled ring-opening of epoxides. Epoxides are valuable synthetic intermediates due to the ring strain that makes them susceptible to nucleophilic attack. mdpi.comlibretexts.org The ring-opening can be catalyzed by acid or base, and the mechanism dictates the stereochemical outcome. libretexts.org In a base-catalyzed or nucleophilic ring-opening, the reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. libretexts.org When a chiral nucleophile derived from a benzyloxazolidine is used, or when the auxiliary is attached to the epoxide-containing substrate, it can control the regio- and stereoselectivity of the attack, leading to the formation of enantiomerically enriched vicinal amino alcohols or diols. arkat-usa.org The reaction typically yields trans-di-substituted products. libretexts.org The choice of catalyst, such as cesium carbonate or titanium(III) reagents, can be crucial for the success and selectivity of these transformations. arkat-usa.orgresearchgate.net

Beyond alkylation, 3-benzyloxazolidine auxiliaries provide outstanding stereocontrol in other critical carbon-carbon bond-forming reactions, most notably the aldol (B89426) reaction. This reaction is exceptionally powerful as it simultaneously constructs a C-C bond and sets two new contiguous stereocenters.

The process involves the formation of a boron enolate from the N-acyl oxazolidinone, which then reacts with an aldehyde. Soft enolization using dibutylboron triflate and a hindered base like diisopropylethylamine generates the (Z)-enolate, which proceeds through a chair-like six-membered transition state. The stereochemical outcome is highly predictable, with the substituents on the aldehyde and the enolate adopting equatorial positions to minimize steric strain, leading to the formation of the syn-aldol adduct with high diastereoselectivity.

| Aldehyde | Enolization Agent | Base | Diastereomeric Ratio (syn:anti) | Reference |

| Isobutyraldehyde | Bu₂BOTf | DIPEA | >99:1 | nih.gov |

| Benzaldehyde | Bu₂BOTf | DIPEA | 97:3 | nih.gov |

| Acetaldehyde | TiCl₄ | (-)-Sparteine | 95:5 | rsc.org |

This table is interactive and shows representative results for diastereoselective aldol additions using N-acyl oxazolidinones.

Enantioselective Methodologies Incorporating Benzyloxazolidine Structures

The utility of the this compound framework extends beyond its use as a stoichiometric chiral auxiliary. The inherent chirality and functional handles of the molecule allow it to be incorporated into more complex catalytic systems.

One emerging strategy involves using chiral carboxylic acids as ligands for transition metals in enantioselective C-H functionalization. snnu.edu.cn In this approach, a chiral carboxylic acid coordinates to an achiral metal catalyst, such as one containing a Cp*Rh(III) moiety, creating a chiral environment around the metal center. This chiral catalytic system can then differentiate between enantiotopic C-H bonds in a substrate, leading to enantioselective bond formation. mdpi.comsnnu.edu.cn this compound is a suitable candidate for such a ligand, offering a well-defined stereogenic center to control the catalytic process.

A second approach involves using the oxazolidine structure as a chiral building block for the synthesis of more elaborate ligands. rsc.org For example, oxazolines are precursors to widely used N-heterocyclic carbene (NHC) ligands. By starting with an enantiomerically pure oxazoline (B21484) derived from a structure like this compound, chemists can synthesize chiral NHC ligands. These ligands can then be complexed with metals like palladium or copper to generate catalysts for a wide array of asymmetric reactions, including insertions and cross-couplings. rsc.orgrsc.org

Biological and Medicinal Chemistry Explorations of 3 Benzyloxazolidine 2 Carboxylic Acid Analogs

Investigating Therapeutic Potential of Oxazolidinone-Carboxylic Acid Hybrids

The hybrid structure of oxazolidinone-carboxylic acids has been explored for various therapeutic effects, leveraging the unique properties of both functional groups to interact with biological targets.

Antihyperglycemic and Antidiabetic Modulators

Analogs of the oxazolidinone scaffold have shown significant promise as antihyperglycemic and antidiabetic agents. nih.gov Thiazolidinediones (TZDs), which are structurally related to oxazolidinones, are a known class of oral antidiabetic agents that improve insulin (B600854) sensitivity and reduce blood glucose levels. researchgate.net Research has extended to oxazolidinone derivatives, which have been found to modulate key targets in glucose metabolism.

A series of 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4″-nitrophenyl amino)-1,3-oxazolidines demonstrated significant reductions in blood glucose in both streptozotocin-induced diabetic and sucrose-loaded rat models, highlighting the potential of the N-benzyl oxazolidine (B1195125) core in developing new antihyperglycemic agents. nih.gov The mechanism for many related compounds involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity. researchgate.netnih.gov Additionally, inhibition of protein tyrosine phosphatase 1B (PTP1B) is another effective strategy for treating type 2 diabetes, as PTP1B is a negative regulator of the insulin signaling pathway. google.combluecross.ca Several azolidinedione derivatives, including oxazolidinones, have been developed as potent PTP1B inhibitors. google.com

Table 1: Antidiabetic Activity of Selected Oxazolidinone and Related Analogs

| Compound Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| 3-benzyl-1,3-oxazolidines | Blood Glucose | Significant reduction in blood glucose in STZ and sucrose-loaded models. | nih.gov |

| Azolidinediones | PTP1B | Submicromolar IC50 values; normalized plasma glucose in diabetic mice. | google.com |

| Oxadiazolidinediones | h-PTP1B | IC50 values in the range of 0.12-0.3 µM. | google.com |

| Thiazolidinediones | PPARγ | Act as agonists, improving insulin sensitivity and lowering blood glucose. | researchgate.netnih.gov |

Antiviral and Antifungal Activity Mechanisms

The oxazolidinone scaffold has been investigated for its antiviral properties, though to a lesser extent than its antibacterial applications. researchgate.net Some derivatives have been designed as potent HIV-1 protease inhibitors, where the oxazolidinone ring acts as a ligand that forms strong hydrogen bonds within the enzyme's active site. researchgate.net In other studies, oxazoline (B21484) derivatives were identified as potent inhibitors of poliovirus, with some compounds active at submicromolar concentrations. frontiersin.org Time-of-addition experiments suggested that these compounds could interfere with the early stages of viral replication. frontiersin.org

While direct antifungal studies on 3-benzyloxazolidine-2-carboxylic acid are not extensively documented, the broader class of oxazolidinones has been explored. The mechanism of action for antimicrobial oxazolidinones typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. bluecross.canih.govnih.gov This unique mechanism suggests minimal cross-resistance with other protein synthesis inhibitors. nih.gov While this mechanism is specific to bacteria, related heterocyclic compounds are continuously being explored for broad-spectrum antimicrobial activities.

Enzyme Inhibition Studies (e.g., PPAR Agonists, PTP1B Inhibitors, ACE Inhibitors)

The ability of this chemical class to inhibit specific enzymes is central to its therapeutic potential.

PPAR Agonists: A series of chiral ligands incorporating an oxazolidinone moiety as a polar head have been designed as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. frontiersin.orgnih.gov Docking studies confirmed that the oxazolidinone template is valid for achieving PPAR activity. frontiersin.org Certain compounds were found to be agonists at the PPARα receptor, while others showed dual PPARα/PPARγ agonism, which is beneficial for modulating both lipid and glucose metabolism. frontiersin.orgnih.gov Thiazolidinediones, which are structurally analogous, are well-established as high-affinity ligands for PPARγ. nih.gov

PTP1B Inhibitors: Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making its inhibition a strategy for treating type 2 diabetes and obesity. google.combluecross.ca A series of azolidinediones, including oxadiazolidinediones and their corresponding acetic acid analogues, have been identified as potent human PTP1B inhibitors with IC50 values in the submicromolar range (0.12-0.3 µM). google.com Structure-based design has also led to isothiazolidinone (IZD) inhibitors that interact extensively with the enzyme. mdpi.com More recent work on succinimide-thiazolidinone hybrids also identified compounds with significant PTP1B inhibitory activity. nih.gov

ACE Inhibitors: Angiotensin-converting enzyme (ACE) is a key target for managing hypertension. researchgate.net A review of the literature, including patent databases, shows that while oxazolidinones have been developed as antithrombotic agents (e.g., Factor Xa inhibitors), their direct activity as ACE inhibitors is not well-documented. researchgate.net ACE inhibitors like captopril (B1668294) and enalapril (B1671234) are sometimes mentioned as potential combination drugs with oxazolidinone-based compounds for treating complex cardiovascular conditions, but the oxazolidinone scaffold itself is not presented as the ACE-inhibiting pharmacophore. researchgate.netwikipedia.org

Table 2: Enzyme Inhibition Profile of Oxazolidinone Analogs

| Compound/Class | Enzyme Target | Activity/Potency | Reference(s) |

|---|---|---|---|

| Chiral Oxazolidinones | PPARα / PPARγ | Validated agonist activity; some compounds showed dual agonism. | frontiersin.orgnih.gov |

| Oxadiazolidinediones | h-PTP1B | IC50 = 0.12-0.3 µM | google.com |

| Acetic Acid Analogues | h-PTP1B | IC50 = 0.12-0.3 µM | google.com |

| Isothiazolidinones (IZD) | PTP1B | Potent inhibitors designed to interact with the B site of the enzyme. | mdpi.com |

Calcium Activated Chloride Channel Inhibition

Calcium-activated chloride channels (CaCCs), such as ANO1 (or TMEM16A), are involved in numerous physiological processes, including epithelial secretion and smooth muscle contraction. Their inhibition is a therapeutic strategy for conditions like hypertension and diarrhea. Several small-molecule inhibitors of ANO1 have been identified, including CaCCinh-A01, T16Ainh-A01, and MONNA. nih.gov However, these identified inhibitors are not derivatives of the oxazolidinone-carboxylic acid scaffold. nih.gov Furthermore, studies have shown that many of these inhibitors can have indirect effects by altering intracellular calcium handling, which may complicate their use as specific research tools. While ANO1 remains an important therapeutic target, research specifically linking it to inhibition by this compound analogs is not prominent in the current literature. frontiersin.org

Prodrug Design and Intracellular Release Mechanisms for Carboxylic Acids

The presence of a carboxylic acid group, while often crucial for target binding, can hinder a molecule's ability to cross cell membranes due to its polarity and ionization at physiological pH. Prodrug strategies are commonly employed to overcome this limitation. A frequent approach is the esterification of the carboxylic acid, which masks the polar group, increases lipophilicity, and improves membrane permeability.

Once inside the cell, these ester prodrugs are designed to be cleaved by ubiquitous intracellular enzymes, such as esterases, to release the active carboxylic acid-containing drug. The design of the promoiety (the chemical group attached to the drug) is critical; it must be stable in the bloodstream but readily cleaved inside the target cells.

More advanced strategies involve designing promoieties that are cleaved in response to specific intracellular conditions. For example, prodrugs have been developed that release the active carboxylic acid in response to elevated levels of hydrogen peroxide (H2O2) or through cleavage by specific enzymes like thioredoxin (Trx). A 2-hydroxyethyl-dithio-benzyl ester functional group can undergo rapid cleavage by intracellular Trx, triggering a self-immolative process that quickly liberates the free carboxylic acid. Such strategies allow for targeted release and can enhance the therapeutic efficacy of the parent drug.

Structure-Activity Relationship (SAR) Studies in Related Oxazolidinone and Carboxylic Acid Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a chemical scaffold. For oxazolidinones, SAR has been extensively studied, primarily in the context of their antibacterial activity. Key structural features required for activity include the (S)-configuration at the C5 position of the oxazolidinone ring, an N-aryl substituent, and an acylaminomethyl group at C5.

SAR studies on oxazolidinone-based PTP1B inhibitors revealed that elongated spacers between the azolidinedione moiety and the central aromatic part of the molecule, as well as hydrophobic groups near this aromatic region, were very important for inhibitory activity. google.com In the development of PPAR agonists, the oxazolidinone moiety serves as a novel polar head, which, when combined with an appropriate linker and hydrophobic tail, leads to potent agonist activity. frontiersin.orgnih.gov

Modifications to the C5 side chain of the oxazolidinone ring have been shown to greatly affect biological activity. For instance, converting the C5-acetylaminomethyl group to a thiocarbonyl (=S) instead of a carbonyl (=O) was found to enhance in vitro antibacterial activity. In another study, replacing the morpholine (B109124) ring of the antibiotic linezolid (B1675486) with a substituted azabicyclo[3.1.0]hexyl ring system bearing a carboxyl group resulted in an analog that was four times more potent. These studies demonstrate that systematic modification of the core structure, including the N-benzyl group and the carboxylic acid function of a compound like this compound, is a powerful strategy for fine-tuning biological activity and developing novel therapeutic agents. nih.gov

Toxicological and Mechanistic Read-Across Assessments (e.g., Liver Injury Mechanisms)nih.gov

A direct and comprehensive toxicological profile for this compound is not extensively documented in publicly available literature. Therefore, a read-across assessment, based on its structural motifs—the carboxylic acid group and the N-benzyloxazolidine core—is employed to infer potential toxicological and mechanistic pathways, particularly concerning liver injury. This approach utilizes data from structurally analogous compounds to predict the behavior of the target molecule.

The structure of this compound contains two key features that are relevant for toxicological assessment: the carboxylic acid moiety and the heterocyclic oxazolidine ring with an N-benzyl substituent. Both of these features have been independently associated with mechanisms of toxicity in other chemical entities.

Potential for Carboxylic Acid-Mediated Toxicity

A significant number of drugs containing a carboxylic acid group have been linked to idiosyncratic drug-induced liver injury (DILI). The primary mechanism often involves the metabolic activation of the carboxylic acid to form reactive metabolites. Two major pathways are of concern:

Acyl Glucuronide (AG) Formation: Carboxylic acids can be metabolized by UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides. These metabolites can be chemically reactive and may covalently bind to cellular proteins, including liver proteins. This protein adduction can lead to cellular stress, immune responses, and subsequent hepatotoxicity. The rate of intramolecular acyl migration to form different isomeric AGs has been suggested as a potential predictor of reactivity and toxicity. researchgate.net

Acyl-CoA Thioester Formation: Alternatively, carboxylic acids can be activated by acyl-CoA synthetases to form acyl-CoA thioesters. researchgate.net These intermediates can also be reactive and may lead to the acylation of cellular proteins or interfere with mitochondrial lipid metabolism. researchgate.net

Studies on various carboxylic acid-containing drugs have shown that the formation of such reactive metabolites is a plausible initiating event in DILI. researchgate.netnih.gov For instance, research on a series of 24 structurally related carboxylic acids in hepatocytes demonstrated that subtle structural variations can trigger hepatotoxicity, including lipid accumulation (steatosis and phospholipidosis). nih.gov

| Structural Feature | Potential Metabolic Pathway | Potential Toxicological Outcome | Relevant Analogs/Classes |

| Carboxylic Acid | Formation of reactive acyl glucuronides | Hapten formation, immune-mediated hepatotoxicity | NSAIDs (e.g., Diclofenac) |

| Carboxylic Acid | Formation of acyl-CoA thioesters | Mitochondrial dysfunction, inhibition of fatty acid β-oxidation | Valproic Acid |

| Oxazolidinone Ring | Potential for ring opening or metabolic alteration | Formation of reactive intermediates | Linezolid (associated with mitochondrial toxicity) |

| N-Benzyl Group | Metabolic oxidation of the benzyl (B1604629) ring | Formation of reactive arene oxides | Compounds with benzyl moieties |

Read-Across from Structurally Related Heterocycles

While direct data on this compound is scarce, information from related heterocyclic compounds, such as thiazolidine (B150603) derivatives (which are sulfur analogs of oxazolidines), can provide some insights. For example, certain 2-substituted thiazolidine-4(R)-carboxylic acids have been investigated for their effects on acetaminophen-induced hepatotoxicity in mice, demonstrating a protective effect by acting as prodrugs of L-cysteine. acs.orgnih.gov This suggests that the thiazolidine ring can be cleaved in vivo. Conversely, other studies on thiazolidinone derivatives have reported potential for cytotoxicity and have been explored as anticancer agents, indicating that this heterocyclic system can be associated with biological activity that could lead to toxicity under certain structural contexts. areeo.ac.ir

One study on (4S)-2-(4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid in zebrafish revealed evidence of liver damage, characterized by vacuolization and degeneration in hepatocytes and Kupffer cells. fishersci.com Although this is a thiazolidine and not an oxazolidine, the finding of hepatotoxicity in a related heterocyclic carboxylic acid warrants consideration in a read-across assessment.

The table below summarizes findings on some structurally related compounds that can inform the potential toxicity profile of this compound.

| Analogous Compound | Relevant Structural Features | Observed Toxicological/Biological Effect | Reference |

| Various Carboxylic Acids | Carboxylic acid moiety | Association with idiosyncratic drug toxicity, formation of reactive acyl glucuronides and acyl-CoA conjugates. | researchgate.net |

| 2-Substituted thiazolidine-4(R)-carboxylic acids | Thiazolidine ring, C4-carboxylic acid (isomer) | Act as prodrugs of L-cysteine, protecting against acetaminophen-induced hepatotoxicity by non-enzymatic ring opening. | acs.org |

| (4S)-2-(4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid | Thiazolidine ring, C4-carboxylic acid (isomer) | Caused vacuolization and degeneration in zebrafish liver cells (hepatocytes and Kupffer cells). | fishersci.com |

| (S)-4-Benzyl-2-oxazolidinone | N-benzyl group, oxazolidinone ring (lacks C2-carboxylic acid) | Listed as causing skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure. |

Advanced Spectroscopic and Analytical Characterization of 3 Benzyloxazolidine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed structural map of 3-Benzyloxazolidine-2-carboxylic acid can be constructed. While specific experimental data for this exact compound is not widely published, the expected spectral features can be predicted based on the analysis of closely related structures and established principles of NMR spectroscopy.

Proton NMR (¹H NMR)

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is anticipated to be the most deshielded, typically appearing as a broad singlet in the downfield region of 10-12 ppm. chemicalbook.comrsc.org The five protons of the phenyl ring on the benzyl (B1604629) group would likely resonate in the aromatic region, around 7.2-7.4 ppm. mdpi.com The benzylic methylene (B1212753) protons (PhCH₂) are expected to appear as a singlet, or as a pair of doublets if they are diastereotopic, in the range of 4.0-5.0 ppm. mdpi.com The protons of the oxazolidine (B1195125) ring would present more complex signals. The proton at the C2 position, adjacent to the carboxylic acid, is expected to be a singlet or a multiplet around 4.5-5.0 ppm. The two methylene protons of the oxazolidine ring (at C4 and C5) would likely appear as distinct multiplets in the 3.0-4.5 ppm range, with their exact shifts and coupling patterns depending on their stereochemical relationship.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Carboxylic Acid | -COOH | 10.0 - 12.0 | broad singlet |

| Benzyl Group | Phenyl | 7.20 - 7.40 | multiplet |

| Benzyl Group | Methylene (-CH₂-) | 4.00 - 5.00 | singlet or AB quartet |

| Oxazolidine Ring | C2-H | 4.50 - 5.00 | multiplet |

| Oxazolidine Ring | C4-H₂ & C5-H₂ | 3.00 - 4.50 | multiplets |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the highly deshielded region of 165-180 ppm. rsc.org The carbons of the phenyl ring would typically appear between 125 and 140 ppm. mdpi.com The benzylic methylene carbon is predicted to be in the range of 40-55 ppm. mdpi.com The C2 carbon of the oxazolidine ring, bonded to both an oxygen and a nitrogen atom as well as the carboxylic acid, would likely be found around 90-100 ppm. The methylene carbons of the oxazolidine ring (C4 and C5) are expected to resonate in the 40-70 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Carbon | Predicted Chemical Shift (δ) in ppm |

| Carboxylic Acid | -COOH | 165 - 180 |

| Benzyl Group | Aromatic C-H | 125 - 130 |

| Benzyl Group | Aromatic C-ipso | 135 - 140 |

| Benzyl Group | Methylene (-CH₂-) | 40 - 55 |

| Oxazolidine Ring | C2 | 90 - 100 |

| Oxazolidine Ring | C4 & C5 | 40 - 70 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. For the molecular formula C₁₁H₁₃NO₃, the expected exact mass can be calculated and compared with the experimental value to confirm the identity of the compound.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₁H₁₄NO₃⁺ | 208.0968 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₃⁺ | 230.0788 |

| [M-H]⁻ | C₁₁H₁₂NO₃⁻ | 206.0823 |

Note: These are calculated values. Experimental values from HRMS should be within a few ppm of these calculated masses.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing the purity of a sample of this compound and for studying its behavior in solution. In a typical LC-MS analysis, the compound would first be separated from any impurities on a chromatography column. The eluent would then be introduced into the mass spectrometer, where the compound would be ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio detected. The fragmentation pattern obtained from tandem mass spectrometry (LC-MS/MS) can provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). For this compound, a prominent fragment would also be expected from the cleavage of the benzyl group, resulting in a tropylium (B1234903) ion at m/z 91.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle relies on the absorption of infrared radiation by specific molecular vibrations (stretching and bending) at characteristic frequencies. The IR spectrum of this compound displays a series of absorption bands that confirm the presence of its key structural features.

The most notable feature is the very broad absorption band for the O-H stretch of the carboxylic acid group, which typically appears in the 2500–3300 cm⁻¹ region. echemi.com This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. echemi.com Superimposed on this broad band are the sharper C-H stretching vibrations from both the aromatic benzyl group and the aliphatic oxazolidine ring. Aromatic C-H stretches are generally observed between 3000-3100 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz

Another key diagnostic peak is the intense C=O (carbonyl) stretching vibration from the carboxylic acid, which is expected in the 1690–1760 cm⁻¹ range. libretexts.org The spectrum also reveals C-O stretching vibrations from the carboxylic acid and the ether linkage within the oxazolidine ring, typically found in the 1210–1320 cm⁻¹ region. libretexts.org The presence of the benzyl group is further confirmed by aromatic C=C stretching absorptions in the 1400–1600 cm⁻¹ region. vscht.cz

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500–3300 | Very Broad |

| Benzyl & Oxazolidine | Aromatic & Aliphatic C-H Stretch | 2850–3100 | Sharp, Medium |

| Carboxylic Acid | C=O Stretch | 1690–1760 | Strong, Sharp |

| Benzyl Group | C=C Stretch | 1400–1600 | Medium to Weak |

| Carboxylic Acid & Oxazolidine | C-O Stretch | 1210–1320 | Medium |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Elemental Analysis and Purity Assessment

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method provides a fundamental assessment of a sample's purity and is crucial for confirming its empirical and molecular formula. For this compound, with the molecular formula C₁₁H₁₃NO₃, the theoretical elemental composition can be calculated based on its molecular weight (207.23 g/mol ). nih.govnih.gov

The experimental values obtained from an elemental analyzer are compared against these theoretical values. A close correlation between the experimental and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's identity and high degree of purity.

Table 2: Elemental Composition of this compound (C₁₁H₁₃NO₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 63.76% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.32% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.76% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 23.16% |

| Total | | | 207.229 | 100.00% |

Optical Rotation Measurements for Chiral Purity Determination

This compound possesses a chiral center at the C2 position of the oxazolidine ring. This chirality means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. wikipedia.org These enantiomers have the property of rotating the plane of plane-polarized light in equal but opposite directions. This phenomenon is known as optical activity. wikipedia.org

Optical rotation is measured using a polarimeter, and the specific rotation [α] is a characteristic physical property of a chiral compound. It is calculated based on the observed rotation, the concentration of the solution, and the path length of the sample tube. wikipedia.org A pure enantiomer will exhibit a specific rotation value, while its mirror image will show a value of the same magnitude but opposite sign (e.g., +25° vs. -25°). A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero.

Therefore, measuring the specific rotation is a critical method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. For instance, a synthesized sample of (S)-3-Benzyloxazolidine-2-carboxylic acid can be compared to the known specific rotation of the pure enantiomer to confirm its chiral integrity. While specific values for the title compound are not readily published, related chiral oxazolidinone derivatives exhibit a wide range of specific rotation values, such as -87.4 for (4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one and -225 for (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one, highlighting the sensitivity of this measurement to molecular structure. nih.gov

Table 3: Principles of Optical Rotation for Chiral Analysis

| Sample Composition | Observed Optical Rotation | Interpretation |

|---|---|---|

| Pure (R)-enantiomer | Negative value (-) | Levorotatory |

| Pure (S)-enantiomer | Positive value (+) | Dextrorotatory |

| Racemic Mixture (50% R, 50% S) | 0° | Optically Inactive |

X-ray Diffraction for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, analysis of closely related N-benzyl oxazolidinone derivatives provides insight into the expected structural parameters. mdpi.comnih.gov For example, the crystal structure of N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide was solved in the monoclinic space group P2₁/c. mdpi.com Similarly, other simple oxazolidinones have been characterized in monoclinic or orthorhombic space groups. st-andrews.ac.uk

An X-ray diffraction study of this compound would yield a set of crystallographic data, including the unit cell dimensions (a, b, c) and angles (α, β, γ), which define the repeating unit of the crystal lattice. The data would also allow for the precise measurement of the bond lengths and angles within the benzyl and oxazolidine-carboxylic acid moieties, providing ultimate confirmation of the molecular connectivity and solid-state conformation.

Table 4: Representative Crystallographic Data for Related Oxazolidinone Structures

| Parameter | Example: 3-Acetyloxazolidin-2-one st-andrews.ac.uk | Example: (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one nih.gov |

|---|---|---|

| Molecular Formula | C₅H₇NO₃ | C₂₀H₂₁NO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Pn | P2₁/c |

| a (Å) | 6.9924 | 10.029 |

| b (Å) | 5.1635 | 9.1941 |

| c (Å) | 8.1820 | 18.389 |

| **β (°) ** | 108.8310 | 100.51 |

| **Volume (ų) ** | 279.60 | 1667.1 |

| Z (Molecules/Unit Cell) | 2 | 4 |

Computational and Theoretical Investigations of 3 Benzyloxazolidine 2 Carboxylic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and reactivity of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. For compounds like 3-Benzyloxazolidine-2-carboxylic acid, DFT can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

The reactivity of carboxylic acids is also influenced by the stability of the carboxylate anion formed upon deprotonation. libretexts.orglibretexts.org Resonance stabilization of the carboxylate ion, where the negative charge is delocalized over two oxygen atoms, is significantly greater than the resonance stabilization in the neutral carboxylic acid. libretexts.orglibretexts.org This delocalization can be precisely modeled using quantum chemical calculations, explaining why carboxylic acids are acidic.

Table 1: Illustrative Electronic Properties Calculated by DFT This table presents typical parameters that would be calculated for this compound using DFT, based on findings for analogous compounds.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates. For this compound, docking studies could be performed to evaluate its binding affinity to various biological targets, such as enzymes or receptors. The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding energy. researchgate.net

For instance, in studies of benzoic acid derivatives targeting the SARS-CoV-2 main protease, docking was used to predict binding affinity and analyze interactions with key amino acid residues in the active site. nih.gov Similarly, docking studies on benzimidazole (B57391) derivatives have helped identify potential anticancer agents by predicting their interactions with target proteins. researchgate.net These interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces, which stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. nih.govnih.gov MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the binding site and the dynamic behavior of the complex. nih.gov For a potential drug candidate like this compound, MD simulations could confirm the stability of the binding pose predicted by docking and reveal the dynamic nature of its interactions with a target receptor. nih.gov

Prediction of Physicochemical Parameters Relevant to Biological Activity

The biological activity of a compound is heavily influenced by its physicochemical properties. Computational methods can predict key parameters that fall under the umbrella of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions are vital in the early stages of drug development to filter out candidates with poor pharmacokinetic profiles.

For carboxylic acids, properties such as pKa, lipophilicity (logP), and water solubility are of primary importance. nih.govacs.org The pKa determines the ionization state of the molecule at a given pH, which affects its ability to cross biological membranes and interact with targets. auburn.edu The carboxylic acid moiety generally imparts high water solubility but can also lead to poor membrane permeability and rapid metabolism. nih.govacs.org In silico tools can provide reliable predictions for these properties. For example, computational studies on thiazole (B1198619) Schiff base derivatives have successfully predicted their ADMET properties, guiding further experimental work. nih.gov

Table 2: Predicted Physicochemical and ADMET Properties This table shows representative ADMET parameters that could be computationally predicted for this compound.

| Property | Predicted Value/Classification | Relevance to Biological Activity |

| pKa | ~4.5 | Influences ionization state at physiological pH (7.4) |

| LogP | 1.5 - 2.5 | Predicts lipophilicity and membrane permeability |

| Water Solubility | Moderate to High | Affects absorption and distribution |

| Blood-Brain Barrier Permeation | Low to Moderate | Indicates potential for CNS activity |

| Human Intestinal Absorption | High | Predicts oral bioavailability |

Mechanistic Studies of Catalytic Processes and Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including catalytic processes. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of the reaction pathway.

For carboxylic acids, mechanistic studies often focus on reactions such as esterification, amidation, or decarboxylation. The classic acid-catalyzed esterification mechanism, for example, involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. researchgate.net Computational models can map the energy changes throughout this process.

More advanced methodologies, such as metallaphotoredox catalysis, have enabled diverse transformations of carboxylic acids. nih.gov These processes can involve the formation of alkyl radicals via decarboxylation, which can then participate in cross-coupling reactions. nih.gov DFT calculations are essential in these studies to understand the role of the metal catalyst (e.g., copper or nickel) and the photocatalyst, and to delineate the complex electronic steps involved in the catalytic cycle. nih.gov Such studies could be applied to understand the synthetic routes and reactivity of this compound.

Chemoinformatic Approaches to Structure-Property Relationships

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and relate their structures to their physical, chemical, or biological properties. This approach, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (SPR) studies, is a cornerstone of modern medicinal chemistry. nih.govacs.org

Future Research Directions and Emerging Applications

Expanding Synthetic Methodologies for Enantioenriched Isomers

The development of synthetic routes to enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry. For chiral molecules like 3-Benzyloxazolidine-2-carboxylic acid, controlling stereochemistry is critical as different enantiomers can exhibit vastly different biological activities.

Future work will likely focus on creating more efficient and highly selective methods for producing specific isomers of oxazolidine (B1195125) derivatives. Research into novel chiral catalysts, such as chiral magnesium phosphates or nickel/photoredox dual catalysis systems, is a promising avenue for achieving high yields and excellent enantioselectivities in the synthesis of N-heterocycles. organic-chemistry.orgnih.gov The development of chiral lithium amides for enantioselective rearrangements, such as the mdpi.comscilit.com-Wittig rearrangement, also presents a powerful strategy for creating chiral α-hydroxycarboxylic acids, which are valuable building blocks. thieme-connect.de These advanced methods aim to overcome the limitations of traditional synthesis, which often produce mixtures of isomers that are difficult to separate. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

Oxazolidine derivatives have a well-established history in medicine, particularly as antibacterial agents. nih.gov However, the therapeutic potential of this structural class is far from exhausted. researchgate.net Future research is actively exploring their efficacy against a broader range of diseases.

Scientists are investigating oxazolidine-based compounds for new biological targets. This includes their potential as anticancer, anti-inflammatory, anticonvulsant, and antitubercular agents. researchgate.netnih.govmdpi.com For instance, certain mefloquine-oxazolidine hybrids have shown potential as both antineoplastic and antitubercular agents. researchgate.net The versatility of the oxazolidine scaffold allows for the synthesis of diverse molecular libraries, which can be screened against various enzymes and receptors to identify new therapeutic leads. nih.gov As researchers continue to uncover the structure-activity relationships of these compounds, more targeted and potent drug candidates are expected to emerge for a wide array of chronic and infectious diseases. researchgate.net

Integration into Materials Science and Nanotechnology

The application of oxazolidine derivatives is expanding beyond biomedicine into the realm of materials science. Their unique chemical properties make them suitable for creating advanced polymers and functional materials.

Oxazolidines can be incorporated into polymer chains to modify their properties. For example, they are used as performance modifiers in polyurethane coatings and paints. wikipedia.org The oxazolidine rings can hydrolyze in the presence of moisture, releasing reactive amine and hydroxyl groups that can then cross-link with other components to form a durable coating. wikipedia.org There is also interest in using oxazolidine derivatives as building blocks for creating novel functional materials, such as corrosion inhibitors for steel, where the heterocyclic structure containing nitrogen and oxygen atoms proves effective. taylorandfrancis.com Further research may lead to their use in developing "smart" materials that respond to environmental stimuli or in the formulation of specialized adhesives and resins. google.com

Development of Sustainable and Green Chemistry Routes

The chemical industry is increasingly focused on developing environmentally friendly processes. Future synthesis of this compound and related compounds will prioritize green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous substances.

Key areas of development include the use of efficient and recyclable catalysts, such as copper-based systems in ionic liquids, for the synthesis of oxazolidinones from readily available starting materials like CO2. mdpi.comscilit.com Researchers are also exploring metal-free catalytic systems and the use of environmentally benign solvents like water. organic-chemistry.org Microwave-assisted synthesis is another green technique being employed to increase reaction rates and yields while reducing solvent usage, as demonstrated in the synthesis of related chiral oxazolidinone intermediates. google.com These sustainable approaches not only reduce the environmental impact of chemical manufacturing but can also lead to more cost-effective and efficient production methods. researchgate.net

Advanced Spectroscopic Probes for Real-Time Monitoring of Reactions

Understanding and controlling chemical reactions is fundamental to optimizing the synthesis of complex molecules. The development of advanced analytical techniques allows for real-time monitoring, providing immediate insights into reaction kinetics, mechanisms, and the formation of intermediates.

Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy, coupled with fiber-optic probes, enable in-situ monitoring of reaction progress in real-time. jascoinc.com Similarly, advanced mass spectrometry techniques, such as those using atmospheric solids analysis probes (ASAP) or condensed phase membrane introduction (CP-MIMS), can rapidly identify reactants, products, and byproducts directly from the reaction mixture with minimal sample preparation. waters.comacs.org Nuclear Magnetic Resonance (NMR) spectroscopy also offers tools for real-time analysis, allowing chemists to track the transformation of reactants into products and optimize reaction conditions on the fly. bruker.comnih.gov These technologies are crucial for developing robust and efficient syntheses of this compound and its derivatives, ensuring higher purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.